Afatinib Impurity C is classified under organic compounds, specifically within the category of quinazolinamines, which are heterocyclic aromatic compounds. Its presence is noted as a byproduct in the synthesis of Afatinib, which is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The impurity is cataloged under the Chemical Abstracts Service number 945553-91-3 .
The synthesis of Afatinib Impurity C involves several key steps, typically including nitro-reduction, amidation, and salification. The process begins with the reduction of a nitro group to form an amine, followed by the introduction of an amide group through amidation, and concluding with salification to yield the final compound.
The molecular structure of Afatinib Impurity C features a complex arrangement that includes:
The structural representation can be depicted as follows:
This structure is confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Afatinib Impurity C can undergo various chemical reactions, including:
These reactions are crucial for understanding the stability and behavior of the impurity during pharmaceutical manufacturing processes.
Afatinib Impurity C interacts with several biological targets, notably:
These interactions contribute to its relevance in studies assessing drug efficacy and safety profiles .
Understanding these properties is essential for handling and storage during pharmaceutical development .
Afatinib Impurity C serves several scientific purposes:
Afatinib Impurity C (CAS 945553-91-3; (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide) arises during the synthesis of the anticancer drug Afatinib. Its formation is intrinsically linked to specific reaction steps in the quinazoline core assembly. The synthetic pathway involves sequential reactions where intermediates can deviate toward impurity generation under suboptimal conditions [9].
A critical juncture for Impurity C formation occurs during the nitro-reduction step converting intermediate 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-((S)-tetrahydrofuran-3-yl)oxy)quinazoline to the corresponding amine. Incomplete or over-reduction generates undesired by-products. Subsequent amidation with (E)-4-bromobut-2-enoyl chloride introduces the acrylamide side chain. Residual dimethylamine (from dimethylformamide solvent or incomplete purification) can undergo Michael addition with this acrylamide, forming the Impurity C backbone [9] [10].
Table 1: Key Intermediates and Impurity Formation Risks in Afatinib Synthesis
Synthetic Step | Target Intermediate | Impurity Risk Factor | Primary Control Measure |
---|---|---|---|
Nitro-Reduction | 6-Amino-7-((S)-tetrahydrofuran-3-yl)oxy)quinazoline derivative | Incomplete reduction (nitroso/azo compounds); Over-reduction (ring saturation) | Controlled H₂ pressure, catalyst purity, reaction time monitoring |
Acrylamide Coupling | (E)-4-Bromobut-2-enoyl adduct of amine intermediate | Hydrolysis of bromide; Isomerization (Z-isomer formation) | Anhydrous conditions, temperature control (<0°C) |
Dimethylamine Addition | Afatinib free base | Impurity C formation via Michael addition of residual dimethylamine | Rigorous solvent removal, stoichiometric control |
Furthermore, amidation inefficiency leaves residual amine intermediates susceptible to side reactions. For instance, the free amine at the quinazoline 6-position can react with excess acrylating agent or undergo oxidation, creating pathways divergent from the desired Afatinib structure and favoring impurities like Impurity C [10].
Forced oxidative degradation studies using hydrogen peroxide (H₂O₂) are instrumental in profiling Afatinib Impurity C. Treatment of Afatinib dimaleate with 5% H₂O₂ at 70°C for 2-3 hours readily generates Impurity C alongside Afatinib-N-oxide (m/z 524.2, identified as sodiated adduct). This occurs via nucleophilic attack of dimethylamine on the electron-deficient β-carbon of Afatinib’s acrylamide moiety – a reaction accelerated by elevated temperature and oxidant concentration [2] [4] . Temperature optimization studies reveal a threshold near 60°C; below this, Impurity C formation is minimal (<0.1%), while exceeding 70°C causes exponential increase (up to 3.17% within 2 hours). This highlights the critical need for low-temperature storage and oxygen-excluding packaging to mitigate this degradation route in the drug substance and product .
The core structural element enabling Impurity C generation is the α,β-unsaturated carbonyl system (acrylamide group) in Afatinib. This electrophilic motif undergoes Michael addition reactions with nucleophiles. Residual dimethylamine (DMA), either from synthesis (incomplete removal of dimethylformamide solvent or dimethylamine reagents) or degradation (hydrolysis of the dimethylamino group), acts as the primary nucleophile. DMA attacks the β-carbon of the acrylamide, forming a new C-N bond and generating the tertiary amine structure characteristic of Impurity C. This reaction is favored in solution (particularly aqueous or protic solvents) and under thermal stress [9] [10]. Evidence from NDMA (N-nitrosodimethylamine) formation studies corroborates this pathway. Afatinib degradation releases DMA, which reacts with nitrites (e.g., from excipients like crospovidone) under acidic conditions to form the potent nitrosamine carcinogen NDMA. This degradation cascade underscores the lability of the dimethylamino moiety in Impurity C’s structure and its role as a DMA reservoir .
Table 2: Conditions Favoring Michael Addition Leading to Afatinib Impurity C
Nucleophile Source | Reaction Medium | Temperature | Reaction Time | Impurity C Yield | Primary Mitigation Strategy |
---|---|---|---|---|---|
Residual DMA (from synthesis) | N,N-Dimethylacetamide | 25-30°C | 24-48 hours | 0.08-0.30% | Strict solvent control/Purification |
DMA from hydrolysis | Aqueous buffer (pH 5-8) | 40°C | 72 hours | 0.5-1.2% | Low moisture packaging; pH control in formulation |
DMA + Excipient Nitrites | Solid state (Tablet) | 40°C/75% RH | 1-3 months | Traces (↑ NDMA) | Low-nitrite crospovidone; Antioxidants |
Afatinib contains a chiral tetrahydrofuran-3-yloxy substituent. The pharmacologically active drug utilizes the (S)-enantiomer. Afatinib Impurity C is specifically defined as the (R)-isomer at this chiral center (Chemical Name: (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide) [1] [5] [8]. The formation of this (R)-configured impurity originates during the synthesis step where the quinazoline core couples with the tetrahydrofuran alcohol. Inadequate enantiomeric purity control of the starting material (S)-(3-Hydroxy)tetrahydrofuran or partial racemization under harsh reaction conditions (e.g., strong base, high temperature during the SNAr reaction) leads to incorporation of the undesired (R)-alcohol enantiomer. This results in Impurity C, which is diastereomerically distinct from the desired (S)-Afatinib due to the fixed chiral center [1] [10]. While the (R)-isomer (Impurity C) may exhibit reduced binding affinity to EGFR/HER2 kinases compared to the (S)-Afatinib, its presence is strictly controlled (typically ≤0.15%) in the final drug substance via chiral chromatographic methods to ensure the efficacy and safety profile of the active pharmaceutical ingredient [1] [5] [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1